

Application Note: Utilizing Peptide Arrays to Uncover Aida PTB Domain Binding Partners

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Compound of Interest		
Compound Name:	Aida protein	
Cat. No.:	B1177497	Get Quote

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Introduction

The Axin interactor, dorsalization-associated (Aida) protein, also known as ANKS1B, is a scaffold protein increasingly implicated in critical neuronal functions, including synaptic plasticity and signal transduction.[1][2] A key functional component of Aida is its phosphotyrosine-binding (PTB) domain, a module known for mediating protein-protein interactions that are central to assembling signaling complexes. Identifying the binding partners of the Aida PTB domain is crucial for elucidating its role in cellular pathways and for the development of novel therapeutic strategies targeting neurological and psychiatric disorders.[3]

Peptide arrays have emerged as a powerful high-throughput tool for systematically screening and identifying the binding motifs of protein interaction domains.[4] This technology utilizes collections of synthetic peptides immobilized on a solid surface to probe for interactions with a protein of interest. This application note provides a detailed protocol for using peptide arrays to identify and characterize the binding partners of the Aida PTB domain, supported by known interaction data and a framework for data analysis and interpretation.

Data Presentation: Known Aida PTB Domain Binding Partners



The Aida PTB domain is known to recognize peptide motifs containing the consensus sequence NxxY.[5][6] Quantitative and qualitative data for known binding partners are summarized below.

Binding Partner	Peptide Sequence	Binding Affinity (Kd)	Method	Reference
Amyloid Precursor Protein (APP)	GYENPTYKFFE	~10 µM	Fluorescence Anisotropy	[5][7]
SynGAP family proteins	Extended NPx[F/Y]-motif	High Affinity (Qualitative)	Affinity Purification & Biochemical Assays	[3]

Experimental Protocols

This section outlines a detailed methodology for screening a peptide library to identify novel binding partners of the Aida PTB domain.

Preparation of Recombinant Aida PTB Domain

- · Expression and Purification:
 - Subclone the sequence encoding the human Aida PTB domain into a suitable expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or 6xHis).
 - Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).
 - Induce protein expression with IPTG and grow the culture at an optimal temperature to ensure proper protein folding.
 - Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
 - Purify the recombinant Aida PTB domain using affinity chromatography (e.g., Glutathione-Sepharose for GST tags or Ni-NTA agarose for His tags).



- Further purify the protein using size-exclusion chromatography to ensure homogeneity.
- Confirm the purity and identity of the protein using SDS-PAGE and Western blot analysis.

Peptide Array Screening

- Peptide Array Design and Synthesis:
 - Design a peptide library based on potential binding partners or a random peptide library to identify novel motifs. Overlapping 12-20 amino acid peptides derived from the sequences of candidate proteins are recommended.[4]
 - Synthesize the peptides and immobilize them on a solid support, such as a glass slide or a cellulose membrane. Commercial vendors can provide pre-fabricated or custom peptide arrays.
- Array Blocking and Incubation:
 - Block the peptide array with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific binding.
 - Wash the array three times with the washing buffer (e.g., TBST).
 - Incubate the array with a solution containing the purified recombinant Aida PTB domain (e.g., 1-10 μg/mL in blocking buffer) overnight at 4°C with gentle agitation.
- Detection of Binding:
 - Wash the array extensively with the washing buffer to remove unbound protein.
 - Incubate the array with a primary antibody targeting the affinity tag on the Aida PTB domain (e.g., anti-GST or anti-His antibody) for 1-2 hours at room temperature.
 - Wash the array again to remove the unbound primary antibody.
 - Incubate the array with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.



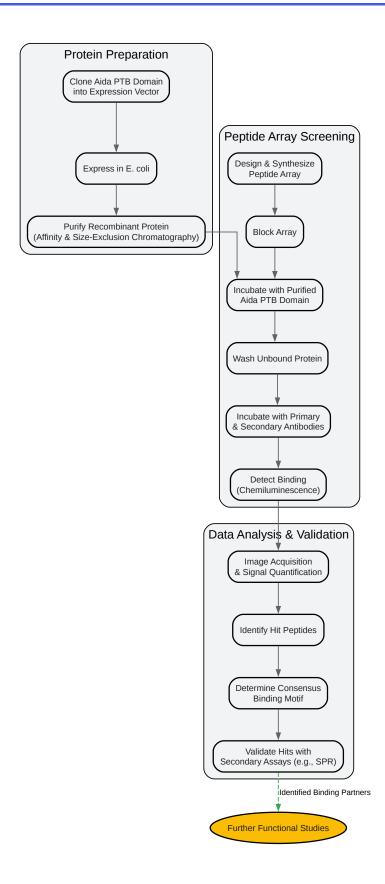
- Wash the array a final time to remove the unbound secondary antibody.
- Detect the bound protein using a chemiluminescent substrate and image the array using a suitable imaging system.

Data Analysis and Hit Validation

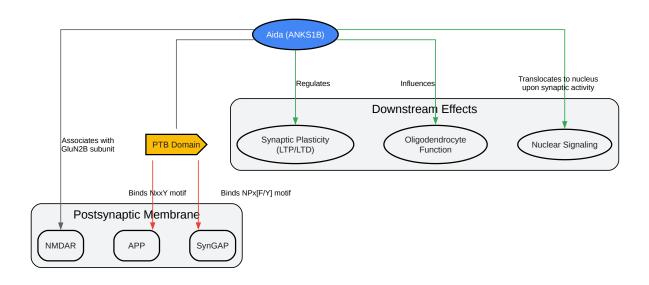
- Data Analysis:
 - Quantify the signal intensity of each spot on the array using image analysis software.
 - Identify "hits" as peptides with signal intensities significantly above the background.
 - Align the sequences of the hit peptides to identify consensus binding motifs.
- Hit Validation:
 - Synthesize the identified hit peptides and validate their interaction with the Aida PTB domain using a secondary method, such as surface plasmon resonance (SPR) or fluorescence anisotropy, to determine binding affinities.

Visualizations Experimental Workflow









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